

A Comparative Analysis of Neriifolin from Diverse Botanical Origins

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Neriifolin, a potent cardiac glycoside, has garnered significant attention within the scientific community for its pronounced cytotoxic and pro-apoptotic activities against various cancer cell lines. This guide provides a comparative analysis of **Neriifolin** derived from its primary plant sources, Cerbera odollam and Cerbera manghas. The objective is to furnish researchers, scientists, and drug development professionals with a consolidated resource detailing the yield, biological efficacy, and underlying mechanisms of action of **Neriifolin** from these distinct botanical provenances, supported by relevant experimental data and protocols.

Data Presentation: Yield and Cytotoxicity

The following table summarizes the quantitative data on **Neriifolin**, focusing on its concentration in different parts of Cerbera manghas and its cytotoxic potency against a range of human cancer cell lines.



Plant Source	Plant Part	Compound Concentration (µg/g)	Cell Line	IC50 (μM)
Cerbera manghas	Dried Ripe Fruit Seed	804.2[1][2]	Breast (MCF-7)	0.022 ± 0.0015[3]
Cerbera manghas	Fresh Unripe Fruit Seed	47.0[1][2]	Breast (T47D)	0.028 ± 0.0017[3]
Cerbera odollam	Leaves	Not specified	Colorectal (HT- 29)	0.026 ± 0.0021[3]
Ovarian (A2780)	0.029 ± 0.0011[3]			
Ovarian (SKOV- 3)	0.030 ± 0.0018[3]	_		
Skin (A375)	0.027 ± 0.0014[3]	_		
Hepatocellular Carcinoma (HepG2)	0.13 ± 0.01 (48h) [4]	-		
Hepatocellular Carcinoma (HepG2)	0.06 ± 0.01 (72h) [4]	-		

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols for the extraction, purification, and biological evaluation of **Neriifolin**.

Extraction and Purification of 17βH-Neriifolin

This protocol is adapted from a bioassay-guided isolation procedure from Cerbera odollam leaves.[3][5]



- Maceration: Dried, ground leaves of Cerbera odollam are macerated in methanol at room temperature for 72 hours. The process is repeated three times to ensure exhaustive extraction.
- Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.
- Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with ethyl acetate (EtOAc). The aqueous fraction is freeze-dried.
- Vacuum Liquid Chromatography (VLC): The cytotoxic EtOAc-soluble fraction is subjected to VLC on silica gel 60. Elution is performed with a gradient of n-hexane-EtOAc and EtOAc-MeOH to yield multiple fractions.
- Column Chromatography (CC): The active fractions, identified by preliminary cytotoxicity screening, are combined and further purified by column chromatography on silica gel, eluting with an n-hexane-EtOAc and EtOAc-MeOH gradient system.
- Isolation: Pure 17βH-Neriifolin is obtained from the combined active sub-fractions. The
 purity is typically assessed by HPLC and the structure confirmed by NMR and mass
 spectrometry.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

- Cell Seeding: Cancer cells (e.g., HepG2) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
- Compound Treatment: Cells are treated with various concentrations of **Neriifolin** (e.g., 0-8 μg/mL) for specified durations (e.g., 24, 48, 72 hours).[4][6] A vehicle control (e.g., DMSO) is included.
- MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.



- Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
- IC50 Calculation: The concentration of Neriifolin that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

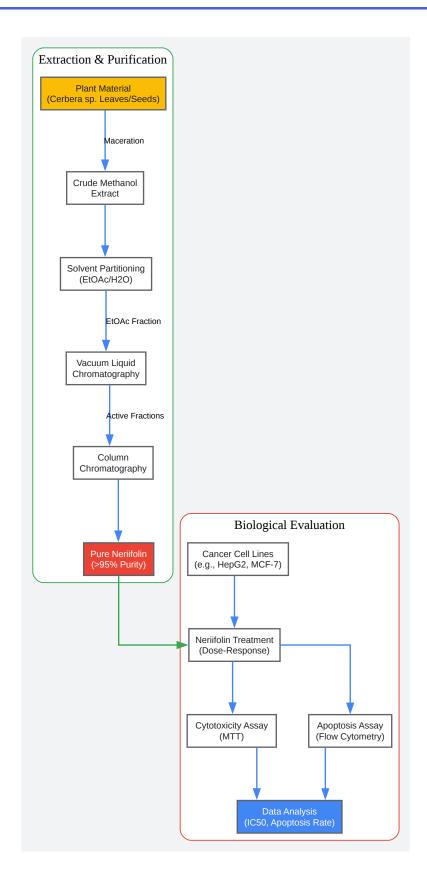
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]

- Cell Treatment: Cells are treated with a selected concentration of Neriifolin (e.g., 0.1 μg/mL for HepG2 cells) for a specified time (e.g., 48 hours).[6]
- Cell Harvesting: Both floating and adherent cells are collected, washed twice with cold PBS, and centrifuged.
- Resuspension: The cell pellet is resuspended in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
- Staining: 100 μL of the cell suspension is transferred to a flow cytometry tube. 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) are added.
- Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
- Analysis: 400 μ L of 1X Binding Buffer is added to each tube, and the cells are analyzed by flow cytometry within one hour.

Visualizations: Workflows and Signaling Pathways

Graphical representations of complex processes and pathways are indispensable for clarity and comprehension. The following diagrams were generated using the DOT language.

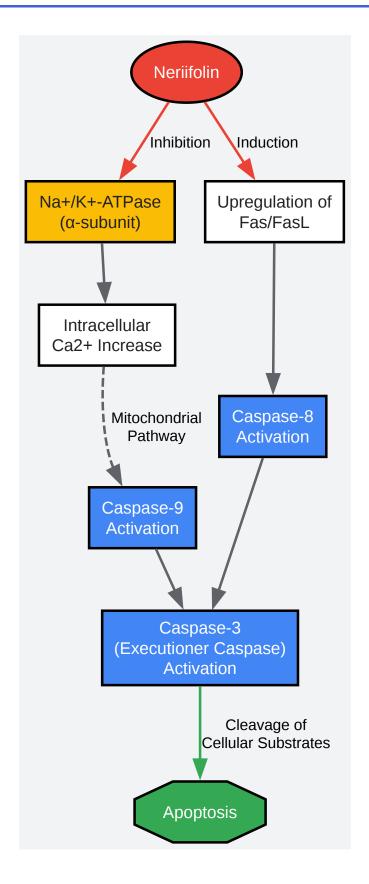




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Caption: Experimental workflow for Neriifolin isolation and bioactivity assessment.





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Caption: Proposed apoptotic signaling pathway induced by Neriifolin.



Mechanism of Action

Neriifolin, a cardiac glycoside, primarily exerts its cytotoxic effects by inhibiting the Na+, K+-ATPase pump located in the cell membrane.[3][6] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels. The resulting ionic imbalance disrupts cellular homeostasis and can trigger apoptotic pathways.

Studies on human hepatocellular carcinoma (HepG2) cells have shown that **Neriifolin** induces both S and G2/M phase cell cycle arrest.[6][9] Furthermore, it stimulates apoptosis through the activation of an extrinsic, death receptor-mediated pathway.[6][9] This is evidenced by the upregulation of Fas and FasL proteins and the subsequent activation of initiator caspase-8 and caspase-9, leading to the activation of the executioner caspase-3.[6] The binding of 17β H-**Neriifolin** to the α -subunit of the Na+, K+-ATPase has been confirmed through in silico molecular docking and in vitro assays, with a binding energy comparable to that of ouabain, a well-known cardiac glycoside.[3] This molecular interaction is the critical initiating event for the cascade of cellular processes culminating in apoptotic cell death.

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